molecular formula C19H29N5O2 B5502739 4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

Katalognummer B5502739
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: JKBRSNCXJFGKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine" often involves multi-step chemical processes. For instance, enaminones containing piperazine/morpholine moieties have been synthesized through refluxing with dimethylformamide dimethylacetal (DMF–DMA), leading to dihydropyrimidinone derivatives in good yield via a simple and efficient method (Bhat et al., 2018). Additionally, asymmetric synthesis techniques have been developed for creating enantiomerically enriched bicyclic azetidin-2-ones, serving as precursors for various piperazine and morpholine derivatives (Van Brabandt et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using techniques such as X-ray crystallography. This has confirmed their three-dimensional configurations and provided insights into their stereochemistry. For example, the structure of enaminone containing a morpholine moiety has been confirmed through single-crystal X-ray crystallography, highlighting the importance of structural analysis in understanding these complex molecules (Bhat et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

  • Biginelli Reaction Synthesis : Enaminones with piperazine/morpholine moieties were synthesized and further reacted to obtain dihydropyrimidinone derivatives. These compounds were produced via a one-pot Biginelli synthesis, demonstrating an efficient method for creating potentially bioactive compounds (Bhat et al., 2018).

  • Preclinical Drug Absorption and Disposition : GDC-0980, a compound structurally similar to the one , showed significant pharmacokinetics suggesting good absorption potential and supported its development for clinical trials. This research outlines the importance of understanding compound disposition in drug development (Salphati et al., 2012).

  • Diastereoselective Synthesis : The diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones demonstrates the versatility of reactions involving morpholine and piperazine, important for creating compounds with potential therapeutic applications (Liu et al., 2014).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including morpholine and piperazine, showed good to moderate antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).

  • Antiproliferative Activity : A study on Mannich bases derived from 2-amino-1H-benzimidazole and secondary amines, including morpholine and piperazine, revealed compounds with significant antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (Nowicka et al., 2015).

Eigenschaften

IUPAC Name

cyclopentyl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-15-14-17(22-10-12-26-13-11-22)21-19(20-15)24-8-6-23(7-9-24)18(25)16-4-2-3-5-16/h14,16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBRSNCXJFGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.